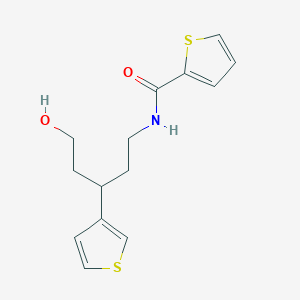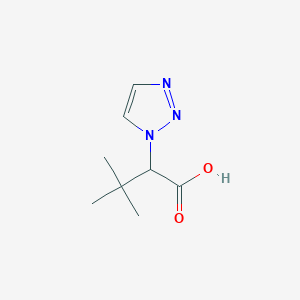
1,6-dimethyl-4-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-4-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridin-2(1H)-one core, substituted with methyl groups and a thiophen-2-yl cyclopentanecarbonyl group attached via a pyrrolidin-3-yl ether linkage. Its unique structure makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the thiophen-2-yl cyclopentanecarbonyl moiety. This can be achieved through a Friedel-Crafts acylation reaction, where cyclopentanone is reacted with thiophen-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethyl-4-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, potentially altering its chemical properties.
Reduction: : Reduction reactions can be used to modify the compound, potentially leading to the formation of new functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines, alcohols, or halides can be used in substitution reactions, often requiring catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : It may serve as a ligand or inhibitor in biological studies, interacting with specific proteins or enzymes.
Medicine: : The compound could be explored for its therapeutic potential, possibly as a drug candidate for various diseases.
Industry: : Its unique properties may make it useful in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 1,6-dimethyl-4-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
1,6-Dimethyl-4-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one can be compared to other similar compounds, such as:
2,6-Dimethyl-4-thiophen-2-yl-1,4-dihydro-pyridine-3,5-dicarbonitrile: : This compound shares a similar thiophen-2-yl group but differs in its core structure and functional groups.
2,6-Dimethyl-4-thiophen-2-yl-1,4-2H-pyridine-3,5-dicarbonitrile: : Another related compound with a different core structure and functional groups.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
1,6-dimethyl-4-[1-(1-thiophen-2-ylcyclopentanecarbonyl)pyrrolidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-12-17(13-19(24)22(15)2)26-16-7-10-23(14-16)20(25)21(8-3-4-9-21)18-6-5-11-27-18/h5-6,11-13,16H,3-4,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFYRXKPTNDGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)


![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2583955.png)
![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)
![1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2583959.png)
![6,7-dichloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2583960.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2583963.png)
![3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2583964.png)
![5-(thiophen-2-yl)-3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2583966.png)



